3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride

Description

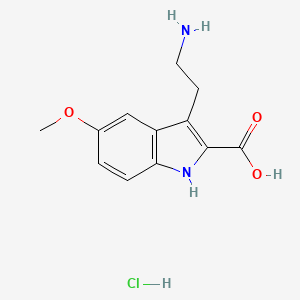

Chemical Structure and Properties 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is an indole derivative with a methoxy group at position 5, a carboxylic acid moiety at position 2, and a 2-aminoethyl substituent at position 3 (Figure 1). The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is C₁₃H₁₅ClN₂O₃, with a molecular weight of 298.73 g/mol (calculated from and ). The compound is structurally related to tryptamine derivatives but distinguished by the carboxylic acid group and methoxy substitution.

Acylation of indole precursors: Acid chlorides of indole-2-carboxylic acids (e.g., 5-methoxyindole-2-acylchloride, as in ) could react with ethylenediamine derivatives.

Hydrolysis of esters: Ethyl indole-2-carboxylates (e.g., ) may undergo hydrolysis in basic conditions to form carboxylic acids.

Characterization methods include ¹H/¹³C-NMR, IR, and mass spectrometry ().

Properties

IUPAC Name |

3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNPTHMISVKFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkaline Hydrolysis of a Pyridoindolone Precursor

A high-yield method involves the alkaline hydrolysis of 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one. In this protocol, the pyridoindolone precursor is treated with potassium hydroxide in ethanol under reflux for 6 hours, achieving quantitative conversion to 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid . The reaction mechanism proceeds via nucleophilic cleavage of the lactam ring, releasing the aminoethyl side chain and generating the carboxylic acid moiety. Subsequent acidification with hydrochloric acid yields the hydrochloride salt. This method is notable for its simplicity and lack of intermediate purification steps, making it industrially viable .

Friedel-Crafts Acylation and Reductive Amination

An alternative route begins with ethyl 5-methoxyindole-2-carboxylate, which undergoes Friedel-Crafts acylation at the 3-position using acyl chlorides in the presence of aluminum chloride . For instance, reacting the indole ester with chloroacetyl chloride introduces a ketone group, forming ethyl 3-acyl-5-methoxy-1H-indole-2-carboxylate. The ketone is then reduced to an alkyl group using triethylsilane in trifluoroacetic acid, yielding ethyl 3-(2-chloroethyl)-5-methoxy-1H-indole-2-carboxylate .

The chloroethyl intermediate is subjected to amination via nucleophilic substitution with ammonia or a protected amine. Hydrolysis of the ester group using sodium hydroxide in ethanol produces the free carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. This method offers flexibility in modifying the aminoethyl side chain but requires careful control of acylation and reduction conditions to avoid over-alkylation .

Hemetsberger-Knittel Indole Synthesis and Functionalization

The Hemetsberger-Knittel synthesis constructs the indole ring from azidocinnamates, enabling precise regiochemical control of substituents. Starting with methyl 2-azidoacetate and a substituted benzaldehyde, Knoevenagel condensation forms methyl 2-azidocinnamate, which undergoes thermolytic cyclization to yield ethyl 5-methoxyindole-2-carboxylate .

Functionalization at the 3-position is achieved by introducing a nitrovinyl group via condensation with nitroethylene, followed by lithium aluminum hydride reduction to generate the 2-aminoethyl side chain . Hydrolysis of the ester group under basic conditions and subsequent HCl treatment affords the target hydrochloride salt. This route is advantageous for synthesizing analogs with varied substitution patterns but involves multi-step purification .

Coupling Reactions and Salt Formation

A fragment-based approach couples preformed indole-2-carboxylic acids with aminoethyl intermediates. For example, 5-methoxyindole-2-carboxylic acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and coupled with N-protected 2-aminoethanol in dimethylformamide . Deprotection of the amine under acidic conditions (e.g., HCl in dioxane) yields the hydrochloride salt. This method is modular, allowing for late-stage diversification, but requires orthogonal protecting groups to prevent side reactions .

Comparative Analysis of Synthetic Routes

Critical Considerations in Process Optimization

-

Regioselectivity : Friedel-Crafts acylation predominantly occurs at the 3-position of the indole ring due to its inherent nucleophilicity . Competing reactions at the 5-methoxy group are mitigated by using electron-withdrawing acyl chlorides.

-

Reduction Efficiency : Triethylsilane in trifluoroacetic acid selectively reduces ketones to alkyl groups without affecting ester functionalities, ensuring high fidelity in side-chain installation .

-

Salt Formation : Acidification with concentrated HCl in ethanol or water quantitatively converts the free base to the hydrochloride salt, with precipitation ensuring high purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol. Reducing agents like lithium aluminum hydride are typically used.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups. This is often achieved using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Products include indole-2-carboxylic acid derivatives.

Reduction: Products include 2-hydroxyindole derivatives.

Substitution: Products vary depending on the nucleophile used but can include various substituted indoles.

Scientific Research Applications

Pharmacological Research

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride is primarily studied for its potential pharmacological effects. It is believed to act on serotonin receptors, which are crucial in mood regulation and various neurological functions. Research indicates that compounds with similar structures can exhibit antidepressant and anxiolytic properties.

Neuropharmacology

The compound's structure suggests it may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Studies have shown that related indole derivatives can modulate the activity of these neurotransmitters, leading to implications for treating conditions like depression and anxiety disorders.

Biochemical Studies

In biochemical research, this compound is used to explore the mechanisms of enzyme interactions and metabolic pathways. It may serve as a substrate or inhibitor in enzymatic assays, providing insights into the role of indole derivatives in biological systems.

Drug Development

The unique properties of this compound make it a candidate for drug development. Its ability to cross the blood-brain barrier and interact with central nervous system receptors positions it as a potential therapeutic agent for neurological disorders.

Case Study 1: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry examined the effects of various indole derivatives on serotonin receptor activity. The findings indicated that compounds similar to this compound exhibited significant modulation of serotonin receptors, suggesting potential use in treating mood disorders .

Case Study 2: Antidepressant Activity

Research conducted at a leading pharmacological institute explored the antidepressant effects of indole derivatives in animal models. The study found that administration of compounds like this compound resulted in reduced depressive behaviors, supporting its potential as an antidepressant .

Case Study 3: Enzyme Interaction

A biochemical analysis focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that it could act as an inhibitor for certain enzymes, providing valuable data for further exploration into its biochemical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacological Research | Investigating effects on serotonin receptors for mood regulation |

| Neuropharmacology | Potential influence on neurotransmitter systems for treating anxiety/depression |

| Biochemical Studies | Role as substrate/inhibitor in enzymatic assays |

| Drug Development | Candidate for therapeutic agents targeting neurological disorders |

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride involves its interaction with serotonin receptors in the brain. By binding to these receptors, it can mimic or modulate the effects of serotonin, influencing mood, sleep, and other physiological processes. The exact pathways and molecular targets are still under investigation, but its structural similarity to serotonin provides a basis for its potential effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other indole derivatives with modifications at positions 2, 3, and 5 (Table 1).

Key Differences and Implications

Methoxy vs. Chloro Substitutions: 5-Methoxy groups (target compound) are electron-donating, whereas 5-chloro substituents () are electron-withdrawing. This alters electronic density, affecting receptor affinity and metabolic stability .

Synthetic Challenges :

- The target compound’s multiple functional groups (amine, carboxylic acid, methoxy) complicate purification. highlights low yields (<50%) in similar indole syntheses due to side reactions (e.g., over-acylation). In contrast, 5-chloroindole-2-carboxamides () achieve higher purity via controlled hydrolysis .

Pharmacological Screening: Unlike sumatriptan’s well-established 5-HT agonism , the target compound’s activity remains underexplored.

Research Findings and Data

Physicochemical Properties

Biological Activity

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride, also known by its CAS number 52648-13-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- CAS Number : 52648-13-2

Research indicates that compounds in the indole family, including this compound, can interact with various biological pathways, particularly in cancer treatment. The compound's structure allows it to potentially influence microtubule dynamics and induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuolization in cells .

Induction of Methuosis

Methuosis has been observed in studies involving indole derivatives, where certain substitutions on the indole ring can enhance cytotoxicity against cancer cells. For instance, modifications at the 2-position of the indole ring have been shown to significantly alter biological activity and increase the potency of these compounds against glioblastoma cells .

Cytotoxicity Assays

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes findings from key studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | A549 (lung cancer) | 10 | Induces methuosis |

| 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | U87 (glioblastoma) | 7 | Disrupts microtubule polymerization |

| Indole derivatives (various) | HeLa (cervical cancer) | 5 | Apoptosis induction |

Case Studies

- Study on Glioblastoma : A study published in Cancer Research demonstrated that derivatives similar to 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid exhibited significant cytotoxic effects on glioblastoma cells by disrupting microtubule dynamics and inducing cell death through methuosis .

- Indole Derivative Evaluation : Another evaluation highlighted that specific substitutions at the indole positions led to enhanced cytotoxicity and altered cellular morphology in treated cells. The findings suggest that optimizing structural features can lead to more effective anticancer agents .

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic potential in:

- Cancer Treatment : Its ability to induce non-apoptotic cell death mechanisms positions it as a candidate for developing new anticancer therapies.

- Neurological Disorders : Due to its interaction with cellular pathways, further research may explore its role in neuroprotection or neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves two key steps: (1) functionalization of the indole core and (2) introduction of the aminoethyl and methoxy groups. A common approach is based on procedures for analogous indole-2-carboxylate derivatives:

- Acylation and Alkylation : Ethyl indole-2-carboxylate intermediates (e.g., ethyl 5-methoxy-1H-indole-2-carboxylate) are acylated or alkylated at the 3-position using anhydrous AlCl₃ as a catalyst in 1,2-dichloroethane under argon .

- Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH (3 N aqueous solution) in ethanol under reflux, followed by acidification with HCl to precipitate the product .

- Aminoethyl Introduction : The 2-aminoethyl group is introduced via reductive amination or nucleophilic substitution, with subsequent HCl salt formation .

Key Considerations : Monitor reaction progress via TLC (e.g., 30% ethyl acetate in hexane) and purify intermediates using Combiflash chromatography (0–40% ethyl acetate in hexane) .

Advanced: How can researchers optimize the acylation/alkylation step to improve yield and reduce byproducts?

Methodological Answer:

Optimization strategies include:

- Catalyst and Solvent Selection : Use anhydrous AlCl₃ in 1,2-dichloroethane under inert gas (argon) to minimize side reactions like over-acylation .

- Stoichiometry : Maintain a 1:1.15 molar ratio of indole precursor to acyl chloride to ensure complete conversion without excess reagent .

- Temperature Control : Reflux conditions (e.g., 80–90°C) balance reactivity and stability. Lower temperatures may reduce decomposition but prolong reaction time.

- Workup : Quench the reaction with ice-cold water and acidify to pH 2 with HCl to precipitate the product efficiently .

Troubleshooting : If byproducts persist, use column chromatography (e.g., silica gel, 0–40% ethyl acetate in hexane) for purification .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, aminoethyl at C3) and indole backbone integrity .

- HPLC : Use ≥95% purity thresholds with C18 columns and mobile phases like acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and hydrochloride salt formation .

- Melting Point : Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid derivatives) with literature values .

Data Interpretation : Cross-reference spectral data with structurally similar indole derivatives (e.g., 5-chloroindole-2-carboxamides) .

Advanced: How can researchers resolve inconsistencies in NMR spectral data for derivatives of this compound?

Methodological Answer:

- Recrystallization : Purify the compound using DMF/acetic acid mixtures to remove impurities that cause signal splitting .

- Deuteration : Use deuterated solvents (e.g., DMSO-d₆) and ensure complete dissolution to avoid aggregation artifacts.

- 2D NMR : Employ COSY, HSQC, and HMBC to assign overlapping signals, particularly for the aminoethyl and methoxy groups .

- Controlled Hydrolysis : Verify if ester hydrolysis (e.g., ethyl to carboxylic acid) is complete, as residual esters can alter chemical shifts .

Case Study : Inconsistent NH signals in indole derivatives were resolved by recrystallization from DMF/acetic acid, confirming tautomeric purity .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., 1,2-dichloroethane) or HCl gas .

- Waste Disposal : Segregate halogenated waste (e.g., dichloroethane) and aqueous acidic solutions for professional treatment .

- Emergency Response : Neutralize spills with sodium bicarbonate and rinse with copious water .

Documentation : Follow SDS guidelines for hydrochloride salts, emphasizing pH stability and incompatibility with strong bases .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs targeting specific biological pathways?

Methodological Answer:

- Core Modifications : Replace the methoxy group (C5) with halogens (e.g., Cl, Br) to enhance lipophilicity and membrane permeability, as seen in 5-chloroindole-2-carboxamides .

- Side Chain Variations : Substitute the aminoethyl group with bulkier amines (e.g., diethylamino) to probe receptor steric effects, as demonstrated in indole-3-carboxylic acid derivatives .

- Pharmacophore Mapping : Use molecular docking (e.g., MOE software) to predict interactions with targets like serotonin receptors or kinases .

Case Study : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives showed enhanced allosteric modulation via thiazole ring incorporation .

Basic: How is the hydrochloride salt form validated during synthesis?

Methodological Answer:

- Titration : React the free base with equimolar HCl in ethanol, followed by rotary evaporation to isolate the salt .

- Elemental Analysis : Confirm Cl⁻ content via ion chromatography or argentometric titration .

- FTIR : Identify N–H stretches (2500–3000 cm⁻¹) and carboxylate bands (1700 cm⁻¹) characteristic of hydrochloride salts .

Quality Control : Ensure residual solvents (e.g., ethanol) are <0.5% via GC-MS .

Advanced: What strategies mitigate decomposition of the aminoethyl group during long-term storage?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent oxidation and hygroscopic degradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to aqueous solutions .

- Lyophilization : Convert hydrochloride salts to lyophilized powders for improved stability under inert gas (N₂) .

Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.